molecular formula C₈H₅D₃O₃ B1145373 Methyl salicylate-d3 CAS No. 1335435-40-9

Methyl salicylate-d3

Cat. No. B1145373
M. Wt: 155.17
InChI Key:
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Description

Methyl salicylate, also known as the oil of wintergreen or wintergreen oil, is an organic compound with the formula C8H8O3 . It is the methyl ester of salicylic acid . It is a colorless, viscous liquid with a sweet, fruity odor reminiscent of root beer . It is produced by many species of plants, particularly wintergreens . It is also produced synthetically and used as a fragrance and as a flavoring agent . Methyl salicylate-d3 has a molecular weight of 156.17 .


Synthesis Analysis

Methyl salicylate can be synthesized via the hydroxylation of benzoic acid by a cytochrome P450 followed by methylation by a methylase enzyme . A three-step synthesis process has also been used to create methyl salicylate, which includes a Grignard reaction, deprotection of ether using thiophenol and potassium carbonate yielding an alcohol, and synthesis of an ester from carboxylic acid using salicylic acid and methanol .


Molecular Structure Analysis

The molecular structure of Methyl salicylate-d3 can be represented as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Methyl salicylate undergoes hydrolysis in the presence of H+ or OH- . In the experimental procedure, the methyl salicylate is first reacted with a concentrated NaOH solution to give compound Y, which is then converted into compound X by adding a sulfuric acid (H2SO4) solution .


Physical And Chemical Properties Analysis

Methyl salicylate is a colorless liquid with a sweet, rooty odor . It has a density of 1.174 g/cm3, a melting point of -8.6 °C, and a boiling point of 222 °C . It is soluble in water and miscible in organic solvents .

Scientific Research Applications

  • Therapeutic Effect in Arthritis : Methyl salicylate 2‐O‐β‐d‐lactoside (MSL), chemically similar to salicylic acid, has been studied for its therapeutic effects in mice with collagen-induced arthritis. This study suggests its potential in treating arthritis-related conditions (Xin et al., 2014).

  • Plant Pathogen Resistance : Methyl salicylate acts as a volatile compound produced by plants in response to pathogens, such as the tobacco mosaic virus. It plays a role in activating disease resistance and defense-related genes in neighboring plants (Shulaev et al., 1997).

  • Chemical Warfare Agent Simulant : It has been used as a simulant for volatile lipophilic compounds like sulphur mustard in human-volunteer decontamination studies. An improved GC-MS/MS method for analyzing methyl salicylate in human skin and hair samples was developed for these studies (James et al., 2019).

  • Toxicity Assessment for Oral Exposure : Methyl salicylate has been assessed for toxicity following oral exposure. This compound is found in products such as chewing gum, baked goods, and tobacco products. The study provides insights into the safe levels of exposure (Greene et al., 2017).

  • Insect Control : Methyl salicylate has been shown to play a role in interplant communication, reducing colonization density of aphids in crops. This makes it a potential tool for pest control in agriculture (Norin, 2001).

  • Selective Methylation Agent : It is used as a selective and inexpensive methylating agent for the esterification of carboxylic acids, demonstrating its importance in synthetic organic chemistry (Chen et al., 2013).

  • Topical Delivery in Medicine : Methyl salicylate is widely used for its keratolytic and anti-inflammatory actions. Various strategies to enhance its skin permeation for medical applications have been explored (Yeoh & Goh, 2021).

  • Decarboxylation Mechanism Study : A density functional theory (DFT) study explored the mechanisms of the acid-catalyzed decarboxylation reaction of salicylic acids, providing insights into the chemical processes involving methyl salicylate (Hu et al., 2016).

  • Biological Marker Detection : Methyl salicylate is identified as a marker chemical released by plants under stress, such as fungal pathogen infection. Its detection can aid in early identification of plant diseases, important for agriculture (Fang et al., 2016).

Safety And Hazards

Methyl salicylate is harmful if swallowed, inhaled, or absorbed through the skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amounts can cause severe poisoning and death .

Future Directions

Salicylic acid and methyl salicylate are widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The current review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .

properties

IUPAC Name

methyl 3,4,5-trideuterio-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPMRLSEDHDFF-UHQGOLLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl salicylate-d3

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